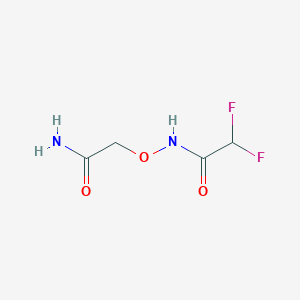![molecular formula C15H25NO4 B6628652 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is also known as MK-4827 and is a PARP inhibitor that has shown promising results in various studies. PARP inhibitors are a class of drugs that have been developed to target cancer cells by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in repairing damaged DNA.
Scientific Research Applications
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Studies have also shown that PARP inhibitors can enhance the effectiveness of chemotherapy and radiation therapy. In addition, 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA1/2 mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid are primarily related to its inhibition of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective targeting of cancer cells that have defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of using PARP inhibitors in lab experiments is their potential toxicity. PARP inhibitors can lead to the accumulation of DNA damage in normal cells, which can result in adverse effects.
Future Directions
There are several future directions for the research and development of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response to PARP inhibitors. In addition, there is a need for further studies to evaluate the safety and efficacy of PARP inhibitors in various types of cancer and other diseases. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of PARP inhibitors.
Synthesis Methods
The synthesis of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a complex process that involves several steps. The first step involves the synthesis of 2-(1-methoxycyclobutyl)acetic acid, which is then converted to 1-(2-(1-methoxycyclobutyl)acetyl)piperidine-4-carboxylic acid. This compound is then reacted with propanoic acid to yield the final product, 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid.
properties
IUPAC Name |
3-[1-[2-(1-methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-20-15(7-2-8-15)11-13(17)16-9-5-12(6-10-16)3-4-14(18)19/h12H,2-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRDMFTWOZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)


![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)


![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)

![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)